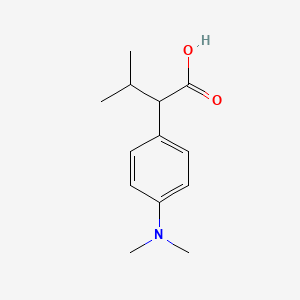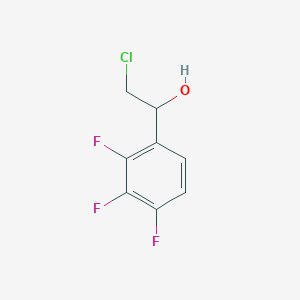
2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a chloro group and three fluorine atoms attached to a phenyl ring, making it a valuable compound in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with chloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Chloro-1-(2,3,4-trifluorophenyl)ethanone, while reduction can produce 2-Chloro-1-(2,3,4-trifluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The presence of the chloro and trifluorophenyl groups influences its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
- 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2-chloro-1-(2,3,4-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJAAJBIXCSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCl)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
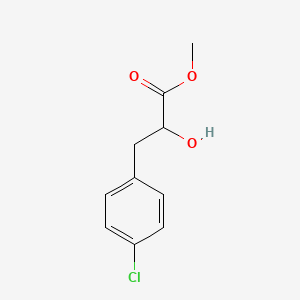
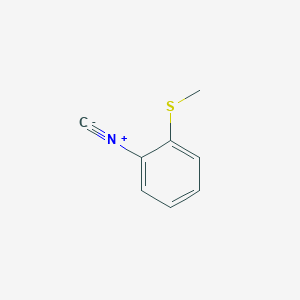
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)

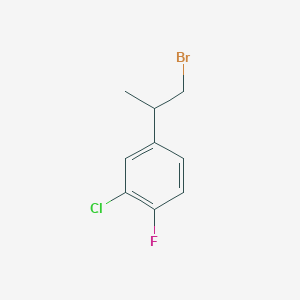

![Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)

![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
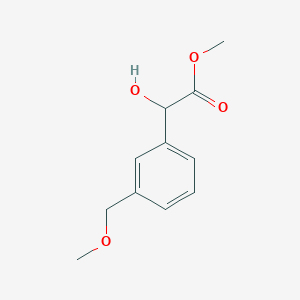
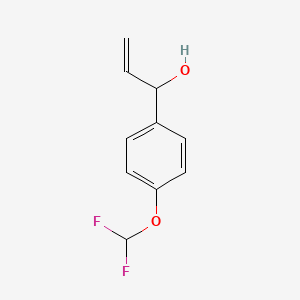
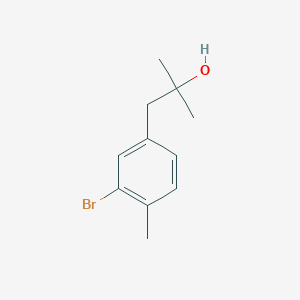
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
